Comparative Lipophilicity: 5-Methyl Substitution Reduces LogP vs. 2-Methyl and Halogenated Analogs
The 5-methylindole substitution in 2-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide results in a calculated LogP of 3.38 . This value is lower than that of the closely related 2-methylindole isomer, CK-666, which exhibits a reported LogP ranging from 3.42 to 4.16 depending on the computational method [1]. Furthermore, the 5-methyl-2-fluoro compound is less lipophilic than the analogous 2-chloro (LogP = 3.53) and 4-fluoro (LogP = 3.98) derivatives. This reduction in lipophilicity may translate to altered membrane permeability and distribution profiles in cellular assays.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.38 |
| Comparator Or Baseline | CK-666 (2-methyl isomer): 3.42–4.16; 2-Chloro analog: 3.53; 4-Fluoro analog: 3.98 |
| Quantified Difference | 0.04–0.78 units lower vs. CK-666; 0.15 units lower vs. 2-Chloro; 0.60 units lower vs. 4-Fluoro |
| Conditions | Computational prediction (XLogP3-AA or similar) |
Why This Matters
Lower LogP values are generally associated with improved aqueous solubility and reduced non-specific binding, which can be advantageous in certain in vitro assay formats.
- [1] Molbase. (n.d.). 2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide. Retrieved from qiye.molbase.cn View Source
